molecular formula C14H10Cl2O2 B5522594 4-chloro-2-methylphenyl 4-chlorobenzoate

4-chloro-2-methylphenyl 4-chlorobenzoate

Cat. No.: B5522594
M. Wt: 281.1 g/mol
InChI Key: CWCKEJXDUBCFPY-UHFFFAOYSA-N
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Description

4-chloro-2-methylphenyl 4-chlorobenzoate: is an organic compound that belongs to the class of esters It is formed by the esterification of 4-chloro-2-methylphenol and 4-chlorobenzoic acid

Scientific Research Applications

4-chloro-2-methylphenyl 4-chlorobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties.

    Pharmaceutical Research: It may be investigated for its potential biological activities and used in the development of new drugs.

    Chemical Biology: The compound can be used as a probe to study biochemical pathways and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methylphenyl 4-chlorobenzoate typically involves the esterification reaction between 4-chloro-2-methylphenol and 4-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-methylphenyl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-chloro-2-methylphenyl 4-chlorobenzoate depends on its specific application. In general, the compound may interact with biological molecules through its ester and aromatic functionalities. These interactions can affect various molecular targets and pathways, leading to changes in biological activity. For example, the compound may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester linkage and the presence of two chlorine atoms, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research applications, particularly in the synthesis of specialized organic compounds and materials.

Properties

IUPAC Name

(4-chloro-2-methylphenyl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-9-8-12(16)6-7-13(9)18-14(17)10-2-4-11(15)5-3-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCKEJXDUBCFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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